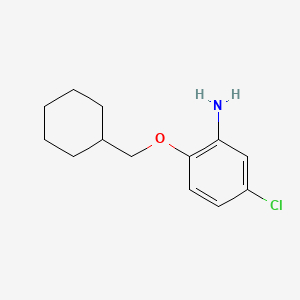

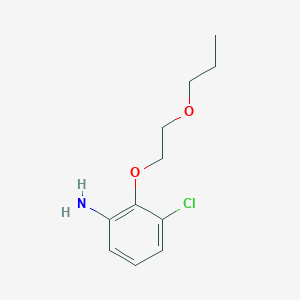

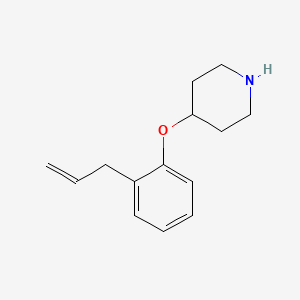

![molecular formula C18H18ClNO2 B3172058 (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone CAS No. 946714-89-2](/img/structure/B3172058.png)

(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone”, there are studies on the synthesis of similar compounds. For instance, a new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds .Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of a compound related to (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone has been examined, highlighting the dihedral angles between the benzene ring and the piperidine rings, which are significant for understanding its chemical properties and reactivity. Intermolecular hydrogen bonding plays a crucial role in the formation of chains extending along the crystal's c-axis direction, indicating potential for specific molecular interactions (Revathi et al., 2015).

Antitubercular Activities

A series of compounds including this compound derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Some derivatives showed significant activity, highlighting the compound's potential as a lead in the development of new antitubercular agents (Bisht et al., 2010).

Thermal and Optical Studies

Research into the thermal, optical, and structural characteristics of related compounds has been conducted to understand better the material properties that could be useful in various applications, including pharmaceuticals. This includes analysis of molecular interactions, energy framework, and stability under different temperature conditions (Karthik et al., 2021).

Synthesis and Optimization

The synthesis processes involving this compound derivatives have been optimized for better yields and efficiency, which is crucial for pharmaceutical applications and further chemical research (Zheng Rui, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha, camp-dependent protein kinase inhibitor alpha, rac-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Given its potential targets, it may influence pathways related to signal transduction, cell proliferation, and glucose metabolism .

Result of Action

Similar compounds have been shown to influence cellular processes such as signal transduction, cell proliferation, and glucose metabolism .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Dosage Effects in Animal Models

The effects of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone at different dosages in animal models are not well studied. Similar compounds have shown significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-piperidin-4-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-15-5-1-13(2-6-15)18(21)14-3-7-16(8-4-14)22-17-9-11-20-12-10-17/h1-8,17,20H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVKILBUWGVULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

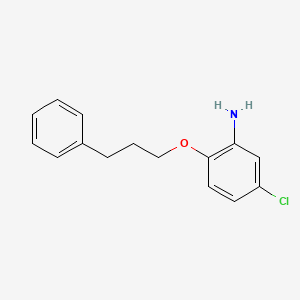

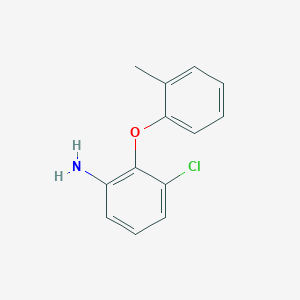

![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)

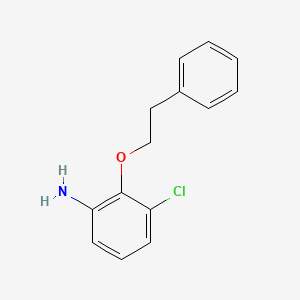

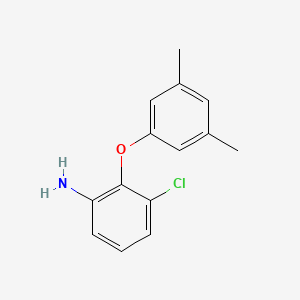

![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)

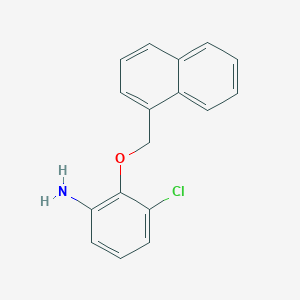

![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)

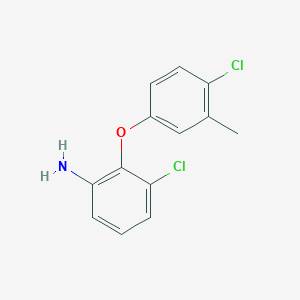

![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)

![3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172050.png)